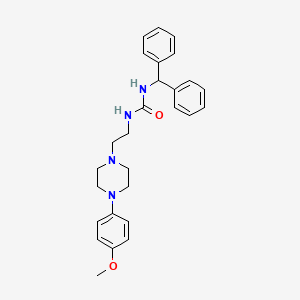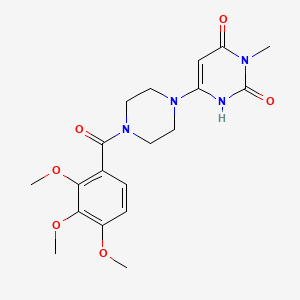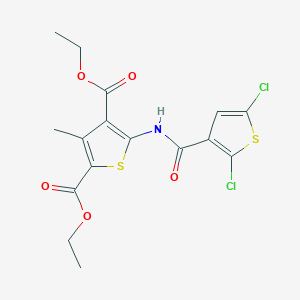
Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a tetrahydrobenzofuran ring fused with an indole moiety. The presence of the carbonyl group (oxo) indicates its ketone functionality. Refer to the InChI code for the exact arrangement of atoms and bonds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis and Derivative Formation : A study by Shekarchi et al. (2003) described the synthesis of ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate from ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate. This process involved dehydrogenation and further reactions to form various hydrazides, hydrazones, and selenadiazoles, showcasing the compound's versatility in chemical synthesis (Shekarchi et al., 2003).
Photolysis Studies : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, was investigated by Ang and Prager (1992). This research provided insights into the behavior of similar compounds under photolytic conditions (Ang & Prager, 1992).
Antimicrobial and Antioxidant Properties
Biological Activity Evaluation : A study by Raghavendra et al. (2016) focused on synthesizing derivatives of ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluating their antimicrobial and antioxidant properties. Some compounds exhibited significant biological activities, indicating potential pharmaceutical applications (Raghavendra et al., 2016).
Synthesis and Biological Screening : Another study by Raghavendra et al. (2017) synthesized novel lignan derivatives, including ethyl 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylates. These compounds were screened for antimicrobial and antioxidant properties, with some showing promising results (Raghavendra et al., 2017).
Crystal Structure Analysis
- Structural Characterization : The synthesis and crystal structure of a new azo-Schiff base, including ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, were studied by Menati et al. (2020). This research contributes to the understanding of the molecular structure and properties of such compounds (Menati et al., 2020).
Additional Applications
Heterocyclization Reactions : Wardaman (2000) explored the reactions of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents. This study highlighted the compound's potential in synthesizing fused heterocyclic systems, demonstrating its utility in organic synthesis (Wardaman, 2000).
Pyrrolocarbazole Synthesis : Fousteris et al. (2004) described the synthesis of pyrrolo[2,3-a]carbazoles derivatives using Fischer indole cyclization conditions and starting with ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate. This process is significant for the development of new heterocyclic compounds (Fousteris et al., 2004).
Propriétés
IUPAC Name |
ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-5-17-13(16)12-8(2)11-9(15)6-14(3,4)7-10(11)18-12/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHWLQRKJQVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-Methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2908834.png)




![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2908841.png)



![2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole](/img/structure/B2908846.png)



![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)